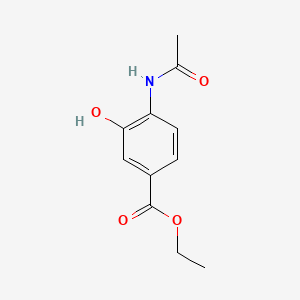

Ethyl 4-acetamido-3-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

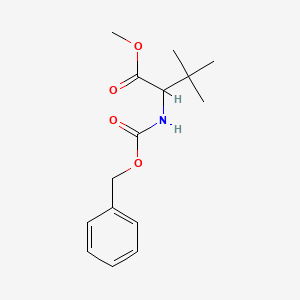

Ethyl 4-acetamido-3-hydroxybenzoate, also known as ETHYL 3-ACETAMIDO-4-HYDROXYBENZOATE, is a chemical compound with the linear formula C11H13NO4 . It has a molecular weight of 223.231 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 4-acetamido-3-hydroxybenzoate is represented by the linear formula C11H13NO4 . It has a molecular weight of 223.231 .Physical And Chemical Properties Analysis

Ethyl 4-acetamido-3-hydroxybenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 445.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 223.5±25.9 °C . The compound has a molar refractivity of 58.8±0.3 cm3 .Aplicaciones Científicas De Investigación

Pharmacology

Ethyl 4-acetamido-3-hydroxybenzoate: is explored in pharmacology for its potential as a precursor in drug synthesis. It’s structurally related to compounds that exhibit a range of biological activities, which makes it a candidate for the development of new therapeutic agents. Its role in the synthesis of oseltamivir, an antiviral drug, is particularly notable .

Biochemistry

In biochemistry, this compound serves as a building block for complex molecules. It’s used in enzymatic studies and as a substrate for biochemical reactions involving esterases and amide bond-forming enzymes. The compound’s ability to undergo various chemical transformations makes it valuable for studying metabolic pathways .

Organic Chemistry

Ethyl 4-acetamido-3-hydroxybenzoate: is used in organic synthesis, particularly in the construction of complex molecules. Its functional groups are amenable to selective reactions, providing a pathway to synthesize a wide array of derivatives with potential organic and medicinal applications .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures, playing a crucial role in the quality control of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Ethyl 4-acetamido-3-hydroxybenzoate is investigated for its pharmacokinetic properties. It’s a key intermediate in the design of drug candidates, especially in the development of enzyme inhibitors that have therapeutic potential .

Environmental Science

The environmental impact of Ethyl 4-acetamido-3-hydroxybenzoate and its derivatives is studied in terms of biodegradability and toxicity. Research in this field aims to understand how such compounds interact with ecosystems and to develop environmentally benign alternatives .

Chemical Engineering

In chemical engineering, this compound is of interest for process optimization in the synthesis of fine chemicals. Its properties are analyzed to improve reaction conditions, increase yields, and minimize by-products in industrial-scale chemical production .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Direcciones Futuras

Ethyl 4-acetamido-3-hydroxybenzoate is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is available for purchase from various chemical suppliers. The future directions of this compound will likely be influenced by the needs of researchers and the results of ongoing studies.

Mecanismo De Acción

Mode of Action

The mode of action of Ethyl 4-acetamido-3-hydroxybenzoate is currently unknown . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Result of Action

The molecular and cellular effects of Ethyl 4-acetamido-3-hydroxybenzoate’s action are currently unknown . Once the mode of action and the biochemical pathways are identified, it will be possible to describe these effects.

Propiedades

IUPAC Name |

ethyl 4-acetamido-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURVEOMRNSPVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetamido-3-hydroxybenzoate | |

CAS RN |

1346604-18-9 |

Source

|

| Record name | Ethyl 4-acetamido-3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)